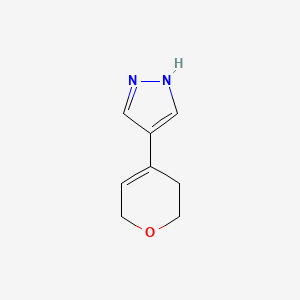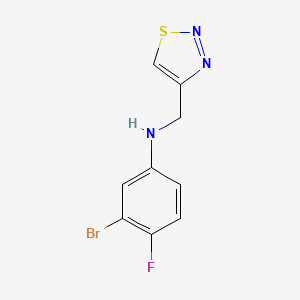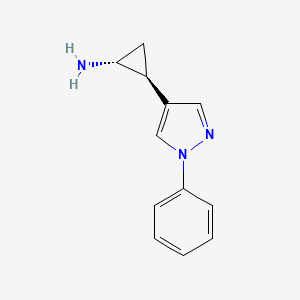
(1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine is a chiral cyclopropane derivative with a phenyl-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Phenyl-Pyrazole Moiety: This step involves the formation of the pyrazole ring, which can be synthesized from hydrazine and a 1,3-diketone, followed by coupling with a phenyl group.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (1R,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an imine or a nitrile.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyclopropane ring and pyrazole moiety may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-(1-Phenyl-1H-pyrazol-4-yl)cyclopropan-1-amine: Unique due to its specific chiral configuration and combination of cyclopropane and pyrazole moieties.
(1R,2S)-2-(1-Phenyl-1H-pyrazol-3-yl)cyclopropan-1-amine: Similar structure but with a different position of the pyrazole ring.
(1R,2S)-2-(1-Phenyl-1H-imidazol-4-yl)cyclopropan-1-amine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of both a cyclopropane ring and a pyrazole moiety, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C12H13N3/c13-12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6,13H2/t11-,12+/m0/s1 |
InChI Key |
HFQNYSSJDMKGOT-NWDGAFQWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CN(N=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C1N)C2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13272054.png)

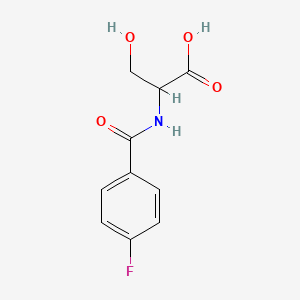
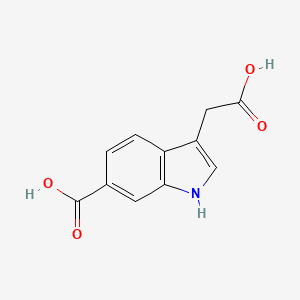
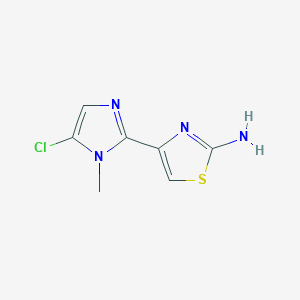
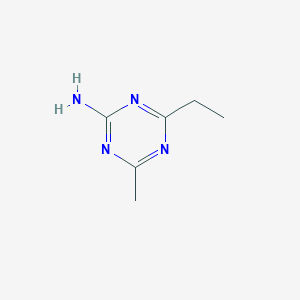
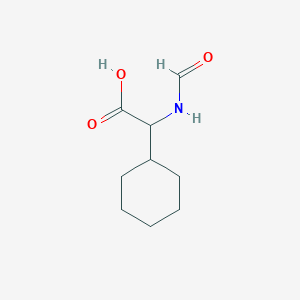
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-2-carboxylic acid](/img/structure/B13272114.png)
amine](/img/structure/B13272121.png)
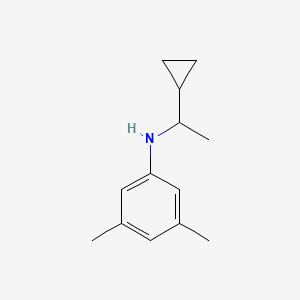
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile](/img/structure/B13272134.png)
